molecular formula C13H13N5O5 B2498636 N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide CAS No. 353455-14-8

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2498636
CAS No.: 353455-14-8
M. Wt: 319.277
InChI Key: UVQMIRFOZADXON-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a nitroheterocyclic compound featuring a pyrazole core substituted with two nitro groups at the 3- and 4-positions and a methyl group at the 5-position. This compound’s structural complexity, particularly the electron-deficient dinitropyrazole system, suggests unique reactivity and biological interactions compared to simpler nitroheterocycles like nitroimidazoles or pyridines.

Properties

IUPAC Name

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQMIRFOZADXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the activation of various signaling pathways, leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Selected Nitroheterocyclic Acetamides

Compound Name Molecular Formula Heterocyclic Core Substituents Biological Activity Synthesis Challenges
N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide C₁₃H₁₃N₅O₅ Pyrazole 3,4-dinitro, 5-methyl Hypothesized antiparasitic/antitumor Nitration regioselectivity, stability of dinitro groups
Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) C₁₂H₁₂N₄O₃ Imidazole 2-nitro Antitrypanosomal (Chagas disease) Nitro group introduction under mild conditions
N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide C₁₄H₁₃BrN₂O Pyridine 5-bromo Intermediate for tirbanibulin (anticancer) Bromination selectivity, purification

Key Comparisons

Heterocyclic Core Reactivity: The pyrazole core in the target compound is more electron-deficient than imidazole (benznidazole) or pyridine (tirbanibulin precursor) due to the dual nitro groups. The methyl group at the pyrazole 5-position likely improves metabolic stability compared to unsubstituted nitroheterocycles, as seen in analogous pharmaceuticals .

Biological Activity: Benznidazole’s efficacy against Trypanosoma cruzi is well-documented, but its nitroimidazole core is associated with severe side effects (e.g., neurotoxicity, agranulocytosis) . The target compound’s dinitropyrazole system may offer higher potency but requires rigorous toxicity profiling. The bromopyridine derivative (precursor to tirbanibulin) lacks nitro groups, relying instead on halogenation for kinase inhibition. This highlights divergent strategies: nitro groups enable redox-activated cytotoxicity, while halogens modulate target binding .

Synthesis Challenges :

  • The dinitropyrazole synthesis demands precise nitration conditions to avoid over-oxidation or isomer formation. In contrast, benznidazole’s single nitro group simplifies regiocontrol .
  • The bromopyridine analog requires selective bromination at the 5-position, a step sensitive to catalyst and temperature .

Structural and Pharmacological Implications

  • Electron-Deficient Cores : The dinitropyrazole’s electron-withdrawing groups may facilitate radical anion formation under reductive conditions, a mechanism critical for nitroheterocyclic antiparasitic activity . However, dual nitro groups could exacerbate off-target oxidative stress.
  • Solubility and Bioavailability : The methyl group in the target compound may enhance lipophilicity, improving cell membrane penetration but reducing aqueous solubility. This contrasts with benznidazole’s moderate solubility, which limits its tissue distribution .

Biological Activity

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide (CAS No. 353455-14-8) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings regarding its biological activity, providing a detailed overview supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O4C_{13}H_{13}N_5O_4, with a molecular weight of approximately 319.273 g/mol. The compound features a pyrazole ring substituted with dinitro and benzyl groups, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including modulation of the mTORC1 pathway and autophagy processes.

Case Study: Antiproliferative Activity

A study focusing on similar pyrazole derivatives demonstrated that certain compounds showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds not only reduced mTORC1 activity but also increased basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This suggests that this compound may possess similar mechanisms of action, warranting further investigation into its efficacy against various cancer types .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. The presence of the dinitro group is known to enhance the compound's ability to disrupt bacterial cell functions.

Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBD (To Be Determined)TBD

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly impact both anticancer and antimicrobial efficacy.

Key Findings in SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro groups) has been correlated with increased potency against cancer cell lines.
  • Hydrophobic Interactions : The benzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Diversity in Pyrazole Derivatives : Different substitutions on the pyrazole ring lead to varied biological activities, underscoring the importance of systematic exploration in drug design.

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